molecular formula C10H10O3 B104901 Methyl 3-oxo-2-phenylpropanoate CAS No. 19242-49-0

Methyl 3-oxo-2-phenylpropanoate

Cat. No. B104901
CAS RN: 19242-49-0
M. Wt: 178.18 g/mol
InChI Key: ORJFSDFCHJQCOH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-phenylpropanoate is a chemical compound that is related to various synthetic processes and has been studied in the context of organic chemistry. It is an ester and a derivative of phenylpropanoic acid, which is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate has been used to produce diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates, which are closely related to methyl 3-oxo-2-phenylpropanoate . Additionally, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been utilized in atom-transfer radical cyclizations, showcasing the versatility of phenylpropanoate derivatives in synthetic chemistry . The synthesis of 1,1-dimethoxy-2-phenylpropane through a three-step process involving 2-phenylpropene also highlights the synthetic routes available for related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-oxo-2-phenylpropanoate has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These studies provide insights into the molecular geometry, electronic structure, and chemical reactivity of such compounds. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been determined, revealing the trans conformation and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Methyl 3-oxo-2-phenylpropanoate and its derivatives participate in a variety of chemical reactions. The use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems is one such example, demonstrating the reactivity of the acetyl and amino groups in these molecules . Similarly, the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate and its application in the synthesis of heterocyclic compounds further illustrates the chemical versatility of these esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-oxo-2-phenylpropanoate derivatives have been studied to understand their behavior in different environments. For instance, the synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane provides information on the reaction conditions and yields, which are crucial for industrial applications . The synthesis of (2R,3S)-methyl-2-fluoro-3-(N-benzoylamino)-3-phenylpropanoate, a modified side chain of taxol, showcases the introduction of fluorine atoms and their impact on the molecule's properties . Lastly, the synthesis and crystal structure of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate reveal the intermolecular hydrogen bonding that can affect the compound's solubility and stability .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : Methyl 3-oxo-2-phenylpropanoate derivatives are used in the chemoenzymatic synthesis of complex pharmaceutical compounds like the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), which are significant in cancer treatment (Hamamoto et al., 2000).

  • Development of Fluorescence Sensors : These compounds have applications in developing fluorescence sensors, particularly for metal ion detection. For instance, certain derivatives have shown high sensitivity and selectivity as fluorescence sensors for iron(III) ions (Joshi et al., 2015).

  • Antimicrobial Applications : Derivatives of Methyl 3-oxo-2-phenylpropanoate have been evaluated for their antibacterial and antifungal activities. Certain compounds exhibited potent antimicrobial properties, which could be useful in developing new antimicrobial agents (Fuloria et al., 2009).

  • Organic Synthesis and Catalysis : This compound is also used in the synthesis of various organic compounds. For example, it is involved in the synthesis of amino acid ester isocyanates, which are important in chemical synthesis (Tsai et al., 2003).

  • Shrimp Preservation : Novel derivatives of Methyl 3-oxo-2-phenylpropanoate have been investigated as potential shrimp preservatives due to their strong tyrosinase inhibitory activity, antimicrobial activities, and antioxidant properties (Dai et al., 2016).

  • Biological Activity Screening : Some derivatives have been synthesized and screened for various biological activities, including cytotoxicity, anti-inflammatory, and antibacterial activities. This research aids in the development of new drugs and therapeutic agents (Yancheva et al., 2015).

Safety And Hazards

“Methyl 3-oxo-2-phenylpropanoate” is harmful if swallowed. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

methyl 3-oxo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFSDFCHJQCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884197
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-2-phenylpropanoate

CAS RN

5894-79-1
Record name Benzeneacetic acid, α-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5894-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-formyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl formylphenylacetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Eshon, F Foarta, CR Landis… - The Journal of organic …, 2018 - ACS Publications
… Methyl 2-Methyl-3-oxo-2-phenylpropanoate (5b) … [α] 20 D = −22.6 (c = 1.00, CHCl 3 ), literature: (R)-methyl 2-methyl-3-oxo-2-phenylpropanoate, [α] 20 D = +102.1 (c = 0.45, CHCl 3 ; 77…
Number of citations: 24 pubs.acs.org

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